氢氧化硫酸铬

描述

Chromium hydroxide sulfate (Cr(OH)(SO4)), also known as Basic chrome sulfate or Monobasic chromium sulfate, is a green, odorless solid at ambient temperatures . It is primarily used as a pigment or coloring agent in the manufacture of various products such as leather goods, building materials, paints and coatings, glass, rubber, ceramics, cosmetics, plastics, paper, and others .

Synthesis Analysis

Chromium hydroxide sulfate is synthesized via the reduction of sodium dichromate solution with sulfuric acid or sulfur dioxide .Molecular Structure Analysis

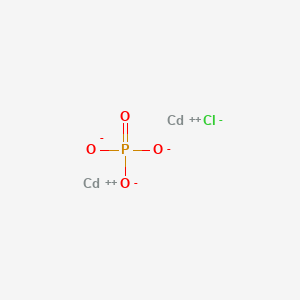

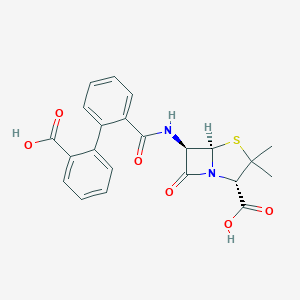

The molecular formula of Chromium hydroxide sulfate is CrHO5S . The exact mass is 164.90 and the molecular weight is 165.059 . The elemental analysis shows that it contains Chromium (Cr) 31.50%, Hydrogen (H) 0.61%, Oxygen (O) 48.46%, and Sulfur (S) 19.42% .Chemical Reactions Analysis

The production of Chromium hydroxide sulfate begins with the chemical reaction between chromium (III) hydroxide with sulfuric acid . This reaction results in the production of chromium (III) sulfate or chromium sulfate and water as the final products .Physical And Chemical Properties Analysis

Chromium hydroxide sulfate is a green, odorless solid at ambient temperatures . It is sold in powder form . The melting point is 662°F (350°C) and it decomposes at 1200°C . It is soluble in water .科学研究应用

氢氧化铬溶胶的制备和分析:

- 使用在高温下老化的硫酸铬溶液,可以制备粒度分布窄的亚微米氢氧化铬溶胶。使用光散射技术研究了这些溶胶的粒度分布和浓度 (Demchak & Matijević, 1969).

- 通过使含有硫酸根或磷酸根离子的铬盐溶液老化,可以形成粒度分布窄的氢氧化铬溶胶。研究了这些溶胶的稳定性,表明它们在添加碱后可以改变电荷 (Matijević et al., 1971).

电动力学性质和应用:

- 受硫酸根离子影响的球形无定形颗粒的氢氧化铬分散体显示出电泳迁移率的变化。这些分散体具有作为微电泳校准标准的潜力 (Sprycha & Matijević, 1990).

吸附研究:

- 使用氧化氢氧化铬薄膜进行的研究调查了硫酸根、高氯酸根和硫代硫酸根离子的吸附,揭示了阴离子吸附机制 (Degenhardt & McQuillan, 1999).

硫酸盐还原菌沉淀铬:

- 硫酸盐还原菌 (SRB) 可用于生物修复,从环境中去除铬,表现出铬沉淀活性 (Retnaningrum, Yulianti, & Wilopo, 2019).

铬电极的表征:

- 硫酸盐溶液中的铬电极形成氧化氢化物膜,有助于理解铬的钝化 (Stypuła & Stoch, 1994).

氢氧化铬颗粒的理化特性:

- 研究了球形无定形氢氧化铬颗粒的形成和生长机制,揭示了它们作为刚性凝胶的行为 (Sprycha, Jabłoński, & Matijević, 1992).

皮革加工中的铬:

- 研究揭示了胶原蛋白稳定性的分子水平指标,最大限度地减少了皮革加工中硫酸铬 (III) 的使用 (Zhang et al., 2018).

氧化铬(III)溶胶的稳定性:

- 研究了氧化铬(III)溶胶在无机阴离子(氯离子、硫酸根离子和铁氰化物离子)存在下的稳定性,提供了对不同条件下溶胶稳定性的见解 (Onjia & Milonjić, 2000).

安全和危害

Chromium hydroxide sulfate is not expected to be irritating to skin or eyes . Inhalation may cause respiratory tract irritation with symptoms of coughing, sore throat, and runny nose . It may be harmful if swallowed in sufficient quantities, with symptoms of ingestion potentially including nausea, abdominal pain, vomiting, and diarrhea . Long-term health effects are not expected, but repeated or prolonged contact may cause skin sensitization in susceptible individuals .

未来方向

The future of Chromium hydroxide sulfate and other chromium compounds is likely to be influenced by environmental and health concerns . The detrimental impact of chromium compounds on the environment and human health has prompted the need to revisit the majority of current industrial corrosion protection measures . Newer, innovative, and more economical technologies like photocatalysis and nanotechnology have been investigated and found to be more efficient even at low metal ion concentrations .

属性

IUPAC Name |

chromium(3+);hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWASKZZBZKOE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

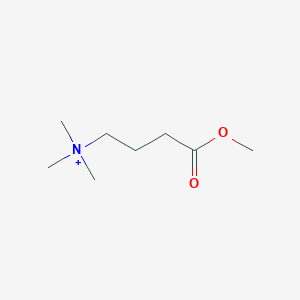

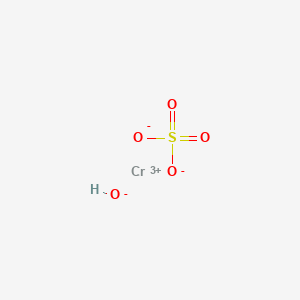

[OH-].[O-]S(=O)(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrOHSO4, CrHO5S | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-53-8 (Parent) | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20892186 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 200 | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cm³ | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Chromium hydroxide sulfate | |

CAS RN |

12336-95-7 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12336-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>900 °C | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。